Cas no 1171549-94-2 (2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide)

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 化学的及び物理的性質
名前と識別子
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- 1H-Isoindol-1-imine, 2,3-dihydro-2-(2-pyrimidinyl)-, hydrobromide (1:1)
- 2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide
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- インチ: 1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H
- InChIKey: CFYWRBQTWQASAZ-UHFFFAOYSA-N
- ほほえんだ: N=C1C2=CC=CC=C2CN1C1=NC=CC=N1.Br
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-1G |
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |
1171549-94-2 | 95% | 1g |
¥ 2,884.00 | 2023-03-15 | |
Ambeed | A1007740-1g |
2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide |
1171549-94-2 | 95% | 1g |
$484.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-1g |
2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |
1171549-94-2 | 95% | 1g |
¥4719.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-5G |
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |
1171549-94-2 | 95% | 5g |
¥ 8,639.00 | 2023-03-15 | |
Ambeed | A1007740-5g |
2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide |
1171549-94-2 | 95% | 5g |
$1405.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-5g |
2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |
1171549-94-2 | 95% | 5g |
¥14136.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-10G |
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |
1171549-94-2 | 95% | 10g |
¥ 12,810.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-10g |
2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |
1171549-94-2 | 95% | 10g |
¥19565.00 | 2024-08-09 |
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
2-pyrimidin-2-ylisoindolin-1-imine;hydrobromideに関する追加情報
Compound CAS No. 1171549-94-2: 2-Pyrimidin-2-Ylisoindolin-1-Imine; Hydrobromide
The compound with CAS No. 1171549-94-2, commonly referred to as 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyrimidine ring fused with an isoindoline moiety, forming a bicyclic system. The presence of the imine group and the hydrobromide counterion further enhances its functional versatility, making it a valuable compound for both academic research and industrial applications.
Pyrimidine derivatives have long been recognized for their potential in drug discovery, particularly in the development of antiviral and anticancer agents. The isoindoline moiety, on the other hand, is known for its ability to form stable complexes with metal ions, which has led to its use in coordination chemistry and catalysis. The combination of these two structural elements in 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide creates a molecule with exceptional electronic properties and reactivity.
Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as X-ray crystallography and computational modeling to elucidate its molecular geometry and electronic structure. Researchers have also explored its reactivity under various conditions, revealing its potential as a precursor for the synthesis of more complex molecules. For instance, the imine group in 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide has been shown to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
In terms of applications, 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide has demonstrated promise in the field of medicinal chemistry. Its ability to interact with biological targets such as enzymes and receptors has been investigated through in vitro assays, with encouraging results suggesting its potential as a lead compound for drug development. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for further preclinical studies.
The synthesis of 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have made the compound more accessible for researchers working on diverse projects across various disciplines.
From an environmental perspective, the ecological impact of 2-pyrimidin-2-ylisoindolin-1-imine; hydrobromide has also been studied to ensure its safe handling and disposal. Research indicates that the compound degrades under specific environmental conditions, minimizing its long-term impact on ecosystems. This information is crucial for industries looking to adopt this compound in their processes while adhering to environmental regulations.
In conclusion, CAS No. 1171549-94-2 (2-pyrimidin-2-yliosindolin-l-imine; hydrobromide) stands out as a versatile and intriguing chemical entity with wide-ranging applications across multiple scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors aimed at advancing chemical science and technology.
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